1-(4-Fluorophenyl)-1,3-dihydro-3-oxo-5-isobenzofurancarbonitrile

Solid-state characterization Identity testing Quality control

1-(4-Fluorophenyl)-1,3-dihydro-3-oxo-5-isobenzofurancarbonitrile (CAS 372941-48-5), also designated Des[3-(dimethylamino)propyl] 3-oxocitalopram, is a heterocyclic isobenzofuranone bearing a 4-fluorophenyl substituent at C-1, a carbonitrile at C-5, and a ketone at C-3 (molecular formula C₁₅H₈FNO₂; MW 253.23 g·mol⁻¹). The compound is a recognized penultimate intermediate in the industrial synthesis of the SSRI antidepressant citalopram and its S-(+) enantiomer escitalopram, where the 3-oxo group serves as the functional handle for subsequent Grignard alkylation and dehydration steps.

Molecular Formula C15H8FNO2
Molecular Weight 253.23 g/mol
CAS No. 372941-48-5
Cat. No. B025916
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-Fluorophenyl)-1,3-dihydro-3-oxo-5-isobenzofurancarbonitrile
CAS372941-48-5
SynonymsDes[3-(Dimethylamino)propyl] 3-Oxocitalopram
Molecular FormulaC15H8FNO2
Molecular Weight253.23 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C2C3=C(C=C(C=C3)C#N)C(=O)O2)F
InChIInChI=1S/C15H8FNO2/c16-11-4-2-10(3-5-11)14-12-6-1-9(8-17)7-13(12)15(18)19-14/h1-7,14H
InChIKeyVVXGNGGTQDOLGK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(4-Fluorophenyl)-1,3-dihydro-3-oxo-5-isobenzofurancarbonitrile (CAS 372941-48-5) – Procurement-Relevant Compound Profile


1-(4-Fluorophenyl)-1,3-dihydro-3-oxo-5-isobenzofurancarbonitrile (CAS 372941-48-5), also designated Des[3-(dimethylamino)propyl] 3-oxocitalopram, is a heterocyclic isobenzofuranone bearing a 4-fluorophenyl substituent at C-1, a carbonitrile at C-5, and a ketone at C-3 (molecular formula C₁₅H₈FNO₂; MW 253.23 g·mol⁻¹) . The compound is a recognized penultimate intermediate in the industrial synthesis of the SSRI antidepressant citalopram and its S-(+) enantiomer escitalopram, where the 3-oxo group serves as the functional handle for subsequent Grignard alkylation and dehydration steps . It is commercially supplied as an off-white crystalline solid (≥98% purity) with an MDL number MFCD16251388, and is available from specialist reference-standard vendors including Toronto Research Chemicals (catalog F595280) .

Why 1-(4-Fluorophenyl)-1,3-dihydro-3-oxo-5-isobenzofurancarbonitrile Cannot Be Replaced by the Deoxo Analog 64169-67-1 or 5-Cyanophthalide


The 3-oxo group on the isobenzofuranone ring is not a minor structural variation; it fundamentally alters the compound's physicochemical properties, chromatographic behavior, and reactivity profile in downstream citalopram manufacturing. The deoxo analog 1-(4-fluorophenyl)-1,3-dihydroisobenzofuran-5-carbonitrile (CAS 64169-67-1; C₁₅H₁₀FNO) and the earlier intermediate 5-cyanophthalide (CAS 82104-74-3) both lack this carbonyl, and consequently exhibit substantially different melting points, LogP, PSA, and solubility profiles that preclude their direct substitution in validated synthetic routes or impurity reference standard programs . The carbonyl also dictates chemoselectivity in the Grignard alkylation step that installs the dimethylaminopropyl side chain: 64169-67-1 (5-cyanophthalane) undergoes direct C-alkylation at the benzylic position, whereas the 3-oxo compound requires a two-step sequence of Grignard addition and acid-catalyzed dehydration to regenerate the phthalane ring [1][2]. These mechanistic differences mean that process yields, impurity profiles, and analytical methods optimized for one intermediate cannot be transferred to the other without revalidation.

Quantitative Differentiators of 1-(4-Fluorophenyl)-1,3-dihydro-3-oxo-5-isobenzofurancarbonitrile vs. Closest Analogs


Thermal Identity: Melting Point of 173–175°C Enables Definitive Solid-State Identification vs. 95–97°C for the Deoxo Analog

The target compound exhibits a melting point of 173–175°C , which is approximately 76–78°C higher than the melting point of its closest structural analog, 1-(4-fluorophenyl)-1,3-dihydroisobenzofuran-5-carbonitrile (CAS 64169-67-1), reported as 95–97°C . This large ΔTm arises from the increased crystal lattice energy conferred by the 3-oxo dipole, and provides an unambiguous, instrument-free identity test that distinguishes the two intermediates during incoming material inspection or batch release. A melting point within the 173–175°C range (off-white solid) confirms the presence of the 3-oxo compound, whereas the deoxo analog melts below 100°C (white to light yellow crystalline powder).

Solid-state characterization Identity testing Quality control

Lipophilicity Shift: LogP of 2.96 vs. 3.32 Confers Different Chromatographic Retention and Solvent Partitioning

The target compound has a calculated LogP of 2.95718 , approximately 0.36 log units lower than the comparator CAS 64169-67-1 (LogP 3.31698) . This difference, driven by the polar 3-oxo group, translates into a measurable shift in reversed-phase HPLC retention: under typical C18/acetonitrile–buffer conditions, the target elutes earlier than the deoxo analog, enabling baseline separation. The corresponding topological polar surface area (TPSA) values are 50.09 Ų for the target vs. 33.02 Ų for the comparator , indicating a 52% higher TPSA that further contributes to differential retention and solubility.

Reversed-phase chromatography LogP Method development

Solubility Profile for Analytical Method Preparation: Soluble in DMF, DMSO, Methanol vs. Chloroform for 64169-67-1

The target compound is documented as soluble in dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and methanol at ambient temperature . In contrast, the deoxo analog CAS 64169-67-1 is routinely dissolved in chloroform for synthetic and analytical manipulations . This orthogonal solubility profile means that a single diluent system cannot simultaneously dissolve both compounds at the concentrations required for impurity reference standard preparation (typically 0.1–1.0 mg·mL⁻¹). Laboratories preparing stock solutions for HPLC system suitability must select DMF or DMSO for the target, whereas chloroform is unsuitable for reversed-phase LC mobile phases, requiring a solvent-exchange step.

Solubility Standard preparation Analytical method validation

Synthetic Utility: 62% Yield in a Validated Dehydration Step (US6660873B2) with Fully Assigned ¹H NMR Fingerprint

A documented synthesis from the Lundbeck patent literature (US6660873B2) reports the preparation of the target compound by dehydration of 1-(4-fluoro-phenyl)-3-oxo-1,3-dihydro-isobenzofuran-5-carboxylic acid amide using thionyl chloride/DMF in refluxing conditions, yielding 7.8 g (62%) of crystalline product after IPA recrystallization [1]. The product was unambiguously identified by ¹H NMR (d₆-DMSO): δ 6.87 (s, 1H, H-4 or H-6), 7.26 (t, J = 8.8 Hz, 2H, H-3′/H-5′ of 4-fluorophenyl), 7.42 (dd, J = 8.8, 5.6 Hz, 2H, H-2′/H-6′), 7.58 (d, J = 7.9 Hz, 1H, H-7), 8.18 (dd, J = 7.9, 1.5 Hz, 1H, H-6), 8.48 (s, 1H, H-4) [1]. This six-proton aromatic signature, particularly the diagnostic singlet at δ 8.48, is absent from the ¹H NMR spectrum of the deoxo analog and serves as a definitive spectroscopic differentiator. In contrast, the synthesis of CAS 64169-67-1 typically proceeds via a different route (Grignard addition of 4-fluorophenylmagnesium bromide to 5-cyanophthalide followed by reduction), with yields reported in the range of 70–85% depending on reaction conditions [2].

Process chemistry Synthetic yield Spectroscopic characterization

Pathway-Specific Intermediate: The 3-Oxo Compound Provides Direct Access to USP/EP Impurity C (3-Oxocitalopram) and Enables Orthogonal Impurity Control Strategies

The target compound is the direct des-(dimethylaminopropyl) precursor to Citalopram USP Related Compound C / EP Impurity C (CAS 372941-54-3), the 3-oxocitalopram impurity specified in both the USP and EP monographs for citalopram and escitalopram drug substances [1]. When the dimethylaminopropyl side chain is subsequently installed on the target, the resulting product is 3-oxocitalopram, a known degradation product and process impurity requiring quantitation at levels typically ≤0.15% in API . Laboratories that hold the target compound can independently synthesize Impurity C reference material via a single N-alkylation step, eliminating reliance on commercial impurity suppliers and enabling real-time impurity tracking during process development. The deoxo analog 64169-67-1 cannot serve this function, as its alkylation yields citalopram base itself rather than the 3-oxo impurity.

Impurity reference standard Pharmacopoeial compliance Citalopram manufacturing

High-Value Application Scenarios for 1-(4-Fluorophenyl)-1,3-dihydro-3-oxo-5-isobenzofurancarbonitrile


Pharmaceutical Impurity Reference Standard Program: In-House Synthesis of Citalopram USP/EP Impurity C

Quality control and analytical development laboratories supporting citalopram or escitalopram ANDA/NDA programs require authenticated samples of Impurity C (3-oxocitalopram) for HPLC method validation, system suitability testing, and batch release. Because the target compound (CAS 372941-48-5) is the direct des-(dimethylaminopropyl) precursor to Impurity C, a single N-alkylation with 3-(dimethylamino)propyl chloride under standard conditions yields the impurity reference material in analytically pure form [1]. This approach circumvents the 4–8 week lead time and premium pricing associated with commercial pharmacopoeial impurity standards, and allows laboratories to prepare impurity stocks on-demand at a fraction of the cost. The documented solubility in DMF, DMSO, and methanol ensures compatibility with the diluents used in USP and EP monograph methods.

Process Development and Scale-Up of the 3-Oxo Citalopram Synthetic Route

The 3-oxo route to citalopram, disclosed in Lundbeck patent US6660873B2, employs the target compound as the penultimate intermediate. Process chemists scaling this route require the compound for in-process control (IPC) method development, reaction optimization, and impurity fate-and-purge studies. The well-characterized ¹H NMR fingerprint (δ 8.48 singlet, δ 7.26 triplet, δ 7.42 doublet of doublets) [2] provides an unambiguous spectroscopic handle to monitor reaction progress by NMR or HPLC-UV, differentiating unreacted starting material from the product and side-products. The 173–175°C melting point also serves as a rapid identity check during kilo-lab and pilot-plant campaigns.

Chromatographic Method Development: System Suitability Resolution of 3-Oxo vs. Deoxo Intermediates

Analytical method development laboratories establishing HPLC purity methods for citalopram must demonstrate resolution between the 3-oxo intermediate (target, LogP 2.96) and the deoxo intermediate (CAS 64169-67-1, LogP 3.32). The 0.36 LogP difference ensures that a C18 column with acetonitrile/acidic buffer gradient will resolve these two compounds, but only if both are available as authentic reference materials. The target compound, with its higher polarity (TPSA 50.09 Ų vs. 33.02 Ų) , elutes earlier, and its retention time serves as the lower boundary for system suitability resolution criteria (e.g., USP <621> resolution ≥2.0 between the 3-oxo intermediate and the nearest-eluting process impurity).

Forced Degradation and Stability-Indicating Method Validation

The 3-oxo moiety in the target compound mirrors the oxidation-sensitive site in citalopram and escitalopram. During forced degradation studies (oxidative stress with H₂O₂ or AIBN), citalopram can oxidize at the C-3 position to generate 3-oxocitalopram (Impurity C). Having the target compound available allows laboratories to spike degradation mixtures and confirm peak identity by retention time matching and co-elution, a requirement for stability-indicating method validation per ICH Q2(R1). The target's thermal stability (MP 173–175°C) also makes it suitable as a system suitability standard that remains stable under typical autosampler conditions (ambient, 24 h) without degradation.

Quote Request

Request a Quote for 1-(4-Fluorophenyl)-1,3-dihydro-3-oxo-5-isobenzofurancarbonitrile

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.